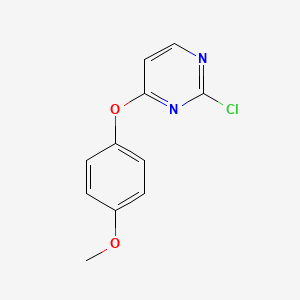

2-Chloro-4-(4-methoxyphenoxy)pyrimidine

Overview

Description

“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 . It is used for research purposes .

Synthesis Analysis

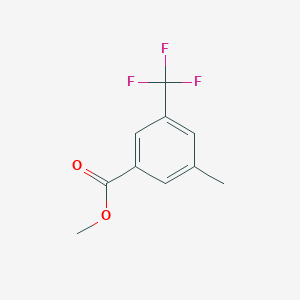

The synthesis of pyrimidine derivatives has been widely studied . Various synthesis pathways have been developed for the preparation of this functional scaffold . For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(4-methoxyphenoxy)pyrimidine” can be analyzed using various methods such as Density Functional Theory (DFT) and Ab Initio calculations . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated .Chemical Reactions Analysis

Pyrimidine compounds, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have various chemical and biological applications observed, especially in recent times . They undergo various reactions, including condensation, oxidation, and nucleophilic displacement .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-methoxyphenoxy)pyrimidine” include a molecular weight of 236.65 g/mol and a molecular formula of C11H9ClN2O2 . It also has a computed topological polar surface area of 35 Ų .Scientific Research Applications

Pharmacologically Active Decorated Six-Membered Diazines

“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” is a type of diazine, which is a widespread two-nitrogen containing compound in nature . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anti-Inflammatory Activities

Pyrimidines, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Anticancer Applications

Pyrimidine derivatives, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been found to have anticancer properties .

Biosensor for Protein Assay

“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” has been used in the synthesis of a fluorescent dye, which can be used as a biosensor for protein assay .

Fungicides and Herbicide Safeners

“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” has been used in the synthesis of novel 6-Aryloxy-4-chloro-2-phenylpyrimidines, which have potential applications as fungicides and herbicide safeners .

Antimicrobial Applications

Pyrimidines, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have been found to have antimicrobial properties .

Antiviral Applications

Pyrimidines, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have been found to have antiviral properties .

Antifungal Applications

Pyrimidines, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have been found to have antifungal properties .

Mechanism of Action

Target of Action

Pyrimidines, the class of compounds to which 2-chloro-4-(4-methoxyphenoxy)pyrimidine belongs, are known to interact with various biological targets, including nucleic acids and certain enzymes .

Mode of Action

The mode of action of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine involves nucleophilic substitution reactions . The compound, being a halopyrimidine, is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

properties

IUPAC Name |

2-chloro-4-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCIKDNPVQXGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-methoxyphenoxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

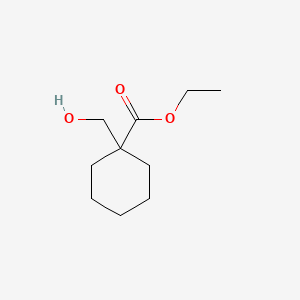

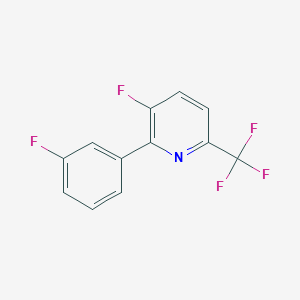

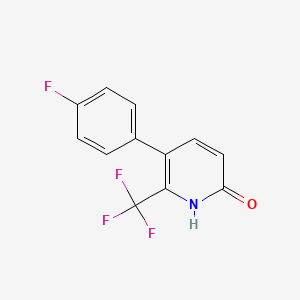

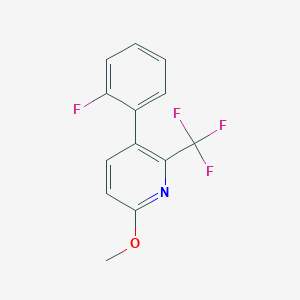

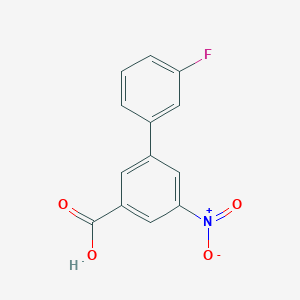

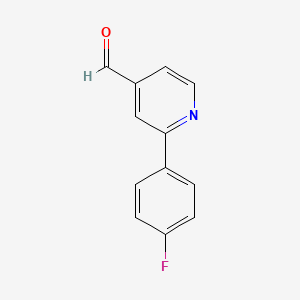

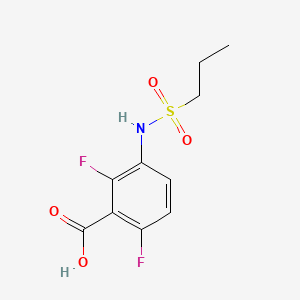

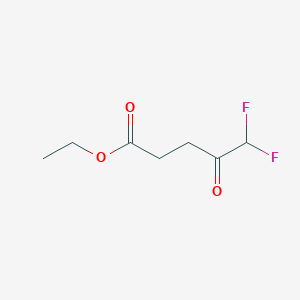

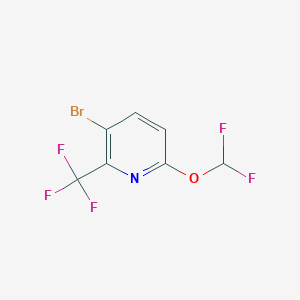

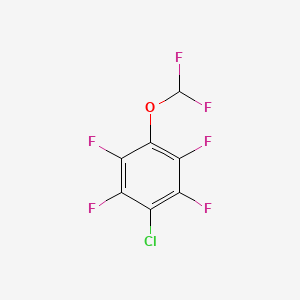

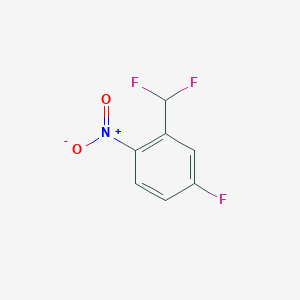

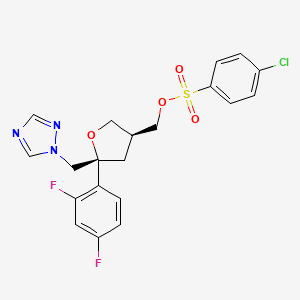

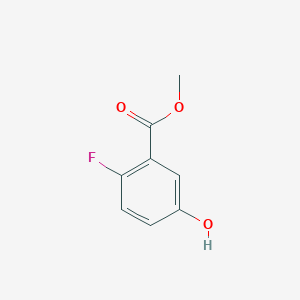

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.